molecular formula C9H5BrN2O4 B1417067 Methyl 3-bromo-4-cyano-5-nitrobenzoate CAS No. 1805573-52-7

Methyl 3-bromo-4-cyano-5-nitrobenzoate

Cat. No.: B1417067
CAS No.: 1805573-52-7
M. Wt: 285.05 g/mol
InChI Key: HMAFEHRFGMMFNS-UHFFFAOYSA-N
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Description

Methyl 3-bromo-4-cyano-5-nitrobenzoate: is an organic compound with the molecular formula C9H5BrN2O4. It is a derivative of benzoic acid, featuring bromine, cyano, and nitro functional groups. This compound is of interest in organic synthesis and pharmaceutical research due to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

    Nitration: The synthesis begins with the nitration of methyl benzoate to introduce the nitro group. This is typically achieved using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions.

    Bromination: The nitrated product undergoes bromination using bromine or a bromine source like N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride.

    Cyanation: The final step involves the introduction of the cyano group. This can be done through a Sandmeyer reaction, where the bromo compound is treated with copper(I) cyanide in the presence of a suitable solvent like dimethylformamide (DMF).

Industrial Production Methods

Industrial production of methyl 3-bromo-4-cyano-5-nitrobenzoate follows similar synthetic routes but on a larger scale. The processes are optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: The bromine atom in methyl 3-bromo-4-cyano-5-nitrobenzoate can be replaced by other nucleophiles through nucleophilic aromatic substitution reactions.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.

    Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium methoxide or potassium tert-butoxide in an aprotic solvent like dimethyl sulfoxide (DMSO).

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) or tin(II) chloride in hydrochloric acid.

    Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid.

Major Products

    Substitution: Products vary depending on the nucleophile used, such as methyl 3-methoxy-4-cyano-5-nitrobenzoate.

    Reduction: Methyl 3-bromo-4-cyano-5-aminobenzoate.

    Hydrolysis: 3-bromo-4-cyano-5-nitrobenzoic acid.

Scientific Research Applications

Methyl 3-bromo-4-cyano-5-nitrobenzoate is utilized in various fields of scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Medicinal Chemistry: The compound’s derivatives are explored for their potential biological activities, including antimicrobial and anticancer properties.

    Material Science: It is used in the design of novel materials with specific electronic and optical properties.

Mechanism of Action

The biological activity of methyl 3-bromo-4-cyano-5-nitrobenzoate and its derivatives is often attributed to their ability to interact with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to cytotoxic effects. The cyano group can also participate in interactions with enzymes and receptors, modulating their activity.

Comparison with Similar Compounds

Methyl 3-bromo-4-cyano-5-nitrobenzoate can be compared with other substituted benzoates:

    Methyl 3-bromo-4-fluoro-5-nitrobenzoate: Similar in structure but with a fluorine atom instead of a cyano group, affecting its reactivity and biological activity.

    Methyl 3-bromo-4-cyano-5-aminobenzoate: The amino group provides different chemical properties and potential biological activities compared to the nitro group.

Conclusion

This compound is a versatile compound with significant applications in organic synthesis, medicinal chemistry, and material science. Its unique combination of functional groups allows for diverse chemical reactions and potential biological activities, making it a valuable compound for scientific research.

Properties

IUPAC Name

methyl 3-bromo-4-cyano-5-nitrobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrN2O4/c1-16-9(13)5-2-7(10)6(4-11)8(3-5)12(14)15/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMAFEHRFGMMFNS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C(=C1)Br)C#N)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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